Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

Catalog No.
S854437
CAS No.
1803827-82-8
M.F
C10H9F2NO4
M. Wt
245.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

CAS Number

1803827-82-8

Product Name

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

IUPAC Name

ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

InChI

InChI=1S/C10H9F2NO4/c1-2-17-10(14)4-6-3-7(11)8(12)5-9(6)13(15)16/h3,5H,2,4H2,1H3

InChI Key

BGHBLVQGSJMUDU-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H9F2NO4 and a molecular weight of 245.18 g/mol. This compound features a phenyl ring substituted at positions 4 and 5 with fluorine atoms and at position 2 with a nitro group, along with an ethyl acetate moiety. Its unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: The nitro group can be reduced to an amino group, forming derivatives such as ethyl 2-(4,5-difluoro-2-aminophenyl)acetate.
  • Nucleophilic Substitution: The presence of fluorine atoms and the nitro group allows for nucleophilic substitution reactions, leading to various substituted derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate exhibits a range of biological activities. It has been studied for its potential anti-cancer properties, as well as its antibacterial and antifungal activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

The synthesis of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate typically involves the reaction of ethyl bromoacetate with 4,5-difluoro-2-nitroaniline under basic conditions. This method allows for the formation of the desired ester through nucleophilic substitution. Purification can be achieved via recrystallization or column chromatography.

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates due to its biological activity.
  • Agrochemicals: Its antibacterial properties make it suitable for development as a pesticide or herbicide.
  • Material Sciences: The compound is utilized in creating specialty chemicals with unique properties .

Studies on the interactions of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate have revealed its potential effects on various biological pathways. The compound's derivatives may interact with specific enzymes or receptors, influencing cellular processes such as apoptosis in cancer cells. Further research is ongoing to elucidate these mechanisms and their implications in drug development .

Similar Compounds: Comparison

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(4-fluoro-2-nitrophenyl)acetateOne fluorine atom at position 4Different reactivity due to reduced fluorination
Ethyl 2-(4-chloro-2-nitrophenyl)acetateChlorine instead of fluorineVarying electronic effects impacting reactivity
Ethyl 2-(4-methylphenyl)acetateMethyl group instead of nitro groupAltered steric and electronic properties

These comparisons highlight ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate's unique combination of fluorination and nitro substitution, which influences its reactivity and biological activity compared to its analogs .

XLogP3

2.1

Dates

Last modified: 08-16-2023

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